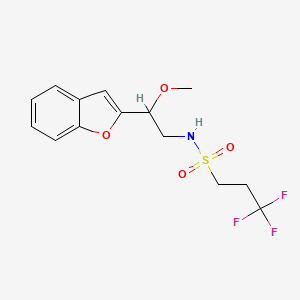

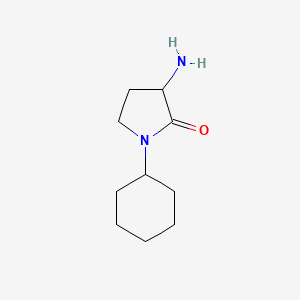

(s)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

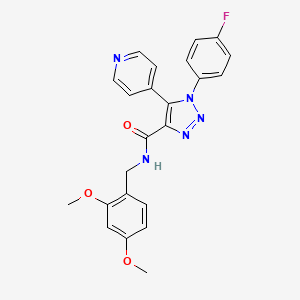

Pyrrolidine is a cyclic secondary amine, which is a key building block in the synthesis of many natural products and pharmaceuticals. The compound you mentioned seems to be a pyrrolidine derivative with a difluorophenyl group. This suggests that it might have interesting biological activities .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. For instance, visible light bromide catalysis has been used for the synthesis of pyrrolidine via Csp3–H functionalizations . Another method involves the use of triflic acid in the synthesis of N - (pyrrolidine-3-ylidenemethyl)acetamides .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, a visible light-mediated process involving a bromide catalyst and oxidant can generate a nitrogen (N)-centered radical for a site-selective hydrogen atom transfer (HAT) process .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Microwave-assisted Fluorination : A study by Troegel and Lindel (2012) highlighted the microwave-assisted fluorination of 2-acylpyrroles, leading to fluorination at the pyrrole ring. This methodology provides a basis for synthesizing fluorinated derivatives, including the first fluorinated pyrrole-imidazole alkaloid, demonstrating the compound's relevance in the synthesis of fluorinated organic molecules (Troegel & Lindel, 2012).

Medicinal Chemistry and Drug Discovery

- Identification and Derivatization of Cathinones : Nycz et al. (2016) described the identification of novel cathinone hydrochloride salts and their derivatization. This study provides insights into the structural and spectroscopic analysis of cathinone derivatives, contributing to the field of forensic science and potentially aiding in the development of therapeutic agents (Nycz et al., 2016).

Catalysis and Material Science

- Silylative Reduction of Pyridines : Gandhamsetty, Park, and Chang (2015) developed a tris(pentafluorophenyl)borane-catalyzed silylative reduction of pyridines, resulting in structurally diverse azacycles. This reaction showcases the versatility of pyridine derivatives in catalytic transformations, enabling the synthesis of beta-silylated azacyclic compounds with potential applications in material science and pharmaceuticals (Gandhamsetty et al., 2015).

Pharmacology and Biological Activity

- Anti-inflammatory Activities : Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones with potential anti-inflammatory and analgesic properties, showcasing dual inhibitory activity against prostaglandin and leukotriene synthesis. This research indicates the therapeutic potential of pyrrolidine derivatives in developing safer anti-inflammatory medications (Ikuta et al., 1987).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-(2,5-difluorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWCQOVADZHFIJ-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=C(C=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]methanesulfonamide](/img/structure/B2824517.png)

![3-methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2824522.png)

![2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2824530.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2824533.png)

![methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate](/img/structure/B2824538.png)